(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazolylidene core substituted with a 3-ethyl-6-methyl group and a 4-sulfonyl-linked 2,6-dimethylmorpholine moiety. Its structural complexity, including the (E)-configuration at the benzamide linkage, distinguishes it from simpler benzamide derivatives and underscores the need for comparative analysis with analogues .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKZMHOCHSXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of sulfonylbenzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article aims to provide a detailed analysis of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
The compound features a sulfonamide group and a morpholine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, the antimicrobial screening of related thiazolidinone derivatives indicated efficacy against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects .
Case Studies
- In Vitro Studies :
- Cell Line Studies :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 10 | Inhibition of growth |
| Cancer Cell Proliferation | Murine tumor cell lines | 0.5 | Induction of apoptosis |
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold Variations
- Benzothiazole vs. Thiazolidinone Derivatives: Unlike thiazolidinone-containing benzamides (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide), which feature a 2,4-dioxothiazolidine ring, the target compound incorporates a benzo[d]thiazol-2(3H)-ylidene group. This difference in heterocyclic cores may influence electronic properties and target binding, as thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas benzothiazoles are explored for kinase inhibition .
Substituent Effects
- Morpholinosulfonyl vs. Phenethylamino Groups: Compared to ethyl benzoate derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate), the target compound replaces the phenethylamino linker with a sulfonyl-morpholine group. This substitution likely enhances solubility and alters steric interactions in target binding pockets .
- Stereochemical Considerations: The (Z)-isomer (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide differs in configuration at the benzamide double bond, which can significantly impact bioactivity and pharmacokinetics due to spatial arrangement differences .
Table 1: Structural Comparison of Selected Analogues
Physicochemical and Pharmacokinetic Properties
- The morpholinosulfonyl group in the target compound may enhance aqueous solubility compared to nonpolar phenethylamino derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
